molecular formula C16H18ClNO B1348462 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine CAS No. 625408-34-6

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

Cat. No.: B1348462
CAS No.: 625408-34-6
M. Wt: 275.77 g/mol
InChI Key: IGCXVOWFGAPLMT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxybenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methoxybenzylamine.

    Reductive Amination: The 4-chlorobenzaldehyde is reacted with 2-methoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the intermediate Schiff base, which is subsequently reduced to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-methoxyphenyl)ethanamine
  • 2-(4-chlorophenyl)-N-(2-hydroxybenzyl)ethanamine
  • 2-(4-chlorophenyl)-N-(2-ethoxybenzyl)ethanamine

Uniqueness

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine is unique due to the presence of both the 4-chlorophenyl and 2-methoxybenzyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for distinct reactivity patterns and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCXVOWFGAPLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366353
Record name 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625408-34-6
Record name 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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